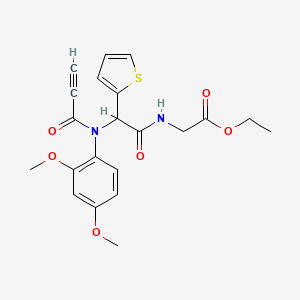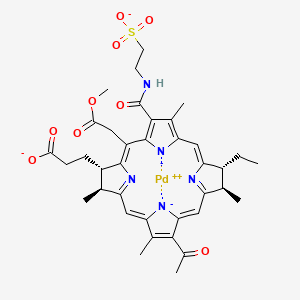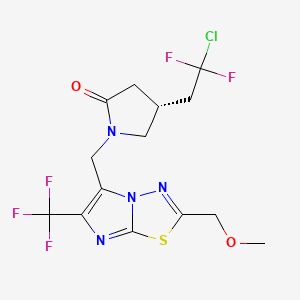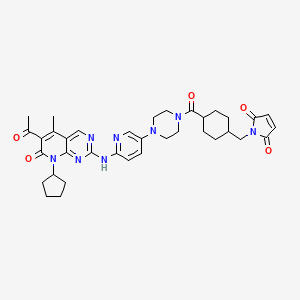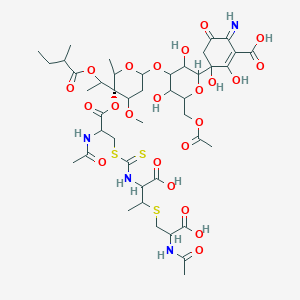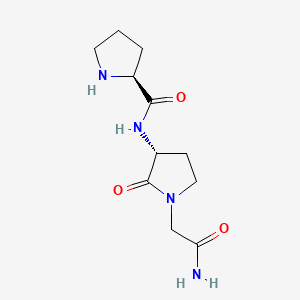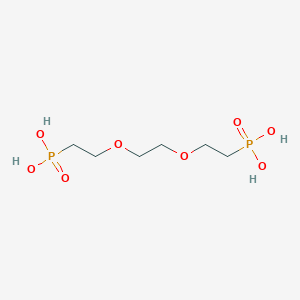
PEG2-bis(phosphonic acid)
Übersicht
Beschreibung
PEG2-bis(phosphonic acid) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number is 116604-42-3 .
Molecular Structure Analysis
The molecular formula of PEG2-bis(phosphonic acid) is C6H16O8P2 . The molecular weight is 278.1 g/mol .
Physical And Chemical Properties Analysis
PEG2-bis(phosphonic acid) has a molecular weight of 278.1 g/mol and a molecular formula of C6H16O8P2 . It’s a PEG-based PROTAC linker .
Wissenschaftliche Forschungsanwendungen
1. Preparation and Synthesis
- PEG2-bis(phosphonic acid) and related compounds are synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. These methods are useful for creating bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated poly(ethylene glycol) (PEG) derivatives (Turrin, Hameau, & Caminade, 2012).
2. Nanoparticle Modification and Hybrid Materials
- PEG2-bis(phosphonic acid) derivatives are used to design hybrid nanomaterials like tetraphosphonate-complex-gold COOH-terminated PEG-coated nanoparticles for phototherapy studies. This involves complexation with gold clusters and further modifications (Monteil et al., 2018).
3. Surface Modification and Adhesion
- PEG2-bis(phosphonic acid) derivatives are utilized in dendronized PEG tails for surface adhesion applications. These compounds demonstrate significant grafting abilities on silicon wafers and activated silica, highlighting their utility in surface modification technologies (Barrière et al., 2012).
4. Colloidal Stability and Nanoparticle Coating
- Research indicates the potential of PEG2-bis(phosphonic acid) derivatives in providing colloidal stability and stealthiness to metal oxide nanoparticles, making them suitable for various applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).
5. Energy Storage Applications
- Phosphonate-functionalized compounds like PEG2-bis(phosphonic acid) have been studied for their role in aqueous redox flow batteries. These compounds contribute to creating stable electrolytes with low capacity fade rates, enhancing the potential of large-scale energy storage solutions (Ji et al., 2019).
6. Catalysis and Polymer Science
- PEG2-bis(phosphonic acid) derivatives have been synthesized and used as supports for catalysts in reactions like hydrogenation. This application demonstrates the versatility of these compounds in catalysis and material science (Sundell et al., 1993).
7. Pharmacokinetics and Imaging
- Studies on iron oxide nanoparticles coated with multi-phosphonic acid PEG polymers show extended blood circulation times and delayed hepatic uptake, highlighting their potential in magnetic resonance imaging (MRI) applications (Ramniceanu et al., 2016).
Eigenschaften
IUPAC Name |
2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMNIPZKITWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG2-bis(phosphonic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




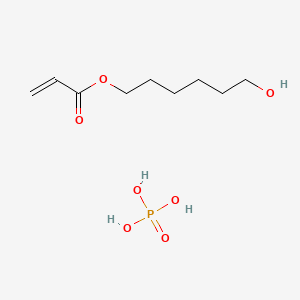
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)

